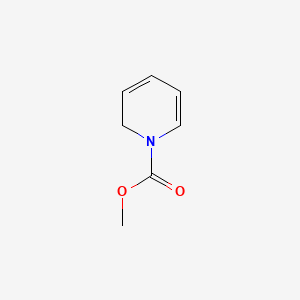

Methyl pyridine-1(2H)-carboxylate

説明

Methyl pyridine-1(2H)-carboxylate (CAS: N/A) is a heterocyclic compound featuring a partially saturated pyridine ring with a methyl ester substituent at the 1-position. Its synthesis involves the reaction of pyridine with sodium borohydride (NaBH₄) and methyl chloroformate in ethanol at low temperatures, followed by careful extraction and purification . This compound serves as a versatile intermediate in organic synthesis, particularly in catalytic asymmetric reactions and ring-expansion processes .

特性

CAS番号 |

33707-36-7 |

|---|---|

分子式 |

C7H9NO2 |

分子量 |

139.15 g/mol |

IUPAC名 |

methyl 2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C7H9NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-5H,6H2,1H3 |

InChIキー |

CMUHZRATLMUDJI-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CC=CC=C1 |

正規SMILES |

COC(=O)N1CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrrolo[3,4-c]pyridine Derivatives

- 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: A tricyclic derivative with a methoxy group and a fused pyrrole ring.

- Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate: A more complex tricyclic structure with imidazole and pyrrole rings. Its synthesis yield is notably low (9%) compared to methyl pyridine-1(2H)-carboxylate due to challenges in cyclization .

Phenyl Pyridine-1(2H)-Carboxylate

- Substitution of the methyl ester with a phenyl group increases steric bulk, influencing enantioselectivity in Rh-catalyzed asymmetric reductive Heck reactions. Methyl pyridine-1(2H)-carboxylate, being less bulky, may offer advantages in reactions requiring higher functional group tolerance .

Methyl 2-(Phenylethynyl)pyridine-1(2H)-carboxylate

Key Observations :

- Catalytic Efficiency : Methyl pyridine-1(2H)-carboxylate demonstrates compatibility with both Rh and Au catalysts, enabling diverse transformations. The immobilized Au/MCM-41 catalyst achieves high yields (93–96%) even after seven reuse cycles .

- Steric Effects : The methyl ester group provides a balance between reactivity and steric hindrance, outperforming phenyl-substituted analogues in reactions requiring mild conditions .

- Pharmacological Potential: Pyrrolo[3,4-c]pyridine derivatives, while structurally distinct, highlight the importance of fused ring systems in drug development, though their synthesis is less efficient .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。